N-Benzyl-2-chloro-6,7-dimethoxyquinazolin-4-amine
CAS No.: 65962-88-1
Cat. No.: VC17311758
Molecular Formula: C17H16ClN3O2
Molecular Weight: 329.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65962-88-1 |
|---|---|
| Molecular Formula | C17H16ClN3O2 |
| Molecular Weight | 329.8 g/mol |
| IUPAC Name | N-benzyl-2-chloro-6,7-dimethoxyquinazolin-4-amine |
| Standard InChI | InChI=1S/C17H16ClN3O2/c1-22-14-8-12-13(9-15(14)23-2)20-17(18)21-16(12)19-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,19,20,21) |
| Standard InChI Key | SXLKAACNRHRCAH-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)NCC3=CC=CC=C3)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-Benzyl-2-chloro-6,7-dimethoxyquinazolin-4-amine features a quinazoline core—a bicyclic system comprising fused benzene and pyrimidine rings. Key substituents include:
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Chloro group at position 2, enhancing electrophilic reactivity.
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Dimethoxy groups at positions 6 and 7, contributing to lipophilicity and steric bulk.
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Benzylamine moiety at position 4, introducing a hydrophobic aromatic tail .
The compound’s three-dimensional conformation, as inferred from analogs, suggests planar geometry for the quinazoline core, with the benzyl group adopting a perpendicular orientation to minimize steric clashes .
Synthesis and Structural Optimization
Synthetic Routes
The synthesis of N-Benzyl-2-chloro-6,7-dimethoxyquinazolin-4-amine involves multi-step protocols, often leveraging nucleophilic aromatic substitution and coupling reactions. A representative pathway includes:
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Quinazoline Core Formation:
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Benzylamine Introduction:
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Final Purification:
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Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the target compound.
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Structural Modifications
Variants of this compound have been explored to optimize pharmacological profiles:
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Benzyl Group Replacement: Substituting benzyl with alkyl or heteroaromatic groups alters solubility and target affinity .
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Methoxy Positional Isomerism: Shifting methoxy groups to positions 5 and 6 modulates electronic effects on the quinazoline core .
Physicochemical Properties and Stability
Spectroscopic Characterization (Theoretical)
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UV-Vis: Absorption maxima near 280 nm (quinazoline π→π* transitions) .
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Mass Spectrometry: Predominant [M+H]⁺ peak at m/z 330.1.
Biological Activity and Mechanistic Insights
Antiproliferative Effects
Quinazoline derivatives often display anticancer activity via:
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Apoptosis Induction: Caspase-3/7 activation and PARP cleavage .
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Cell Cycle Arrest: G1 phase blockade in hematological cancer lines .
Applications in Drug Discovery
Lead Compound Optimization
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Selectivity Engineering: Introducing bulkier substituents (e.g., isopropyl) reduces off-target HDAC1 activity.
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Prodrug Development: Esterification of methoxy groups enhances aqueous solubility .
Comparative Analysis with Structural Analogs
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